molecular formula C11H12ClNO3 B1267736 Ethyl 4-[(chloroacetyl)amino]benzoate CAS No. 26226-72-2

Ethyl 4-[(chloroacetyl)amino]benzoate

Cat. No. B1267736
CAS RN: 26226-72-2
M. Wt: 241.67 g/mol
InChI Key: ZVRJEYAQESBSSH-UHFFFAOYSA-N
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Description

Ethyl 4-[(chloroacetyl)amino]benzoate can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .


Synthesis Analysis

The synthesis of Ethyl 4-[(chloroacetyl)amino]benzoate involves a series of reactions. The compound can be synthesized starting from benzocaine . It undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate .


Molecular Structure Analysis

The molecular structure of Ethyl 4-[(chloroacetyl)amino]benzoate is complex and involves several functional groups .


Chemical Reactions Analysis

Ethyl 4-[(chloroacetyl)amino]benzoate undergoes heterocyclization in the presence of ammonium thiocyanate in refluxing ethanol to afford ethyl-4-(4-oxothiazolidin-2-ylideneamino)benzoate, via intramolecular cyclization and the Dimroth-like rearrangements .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-[(chloroacetyl)amino]benzoate are influenced by its molecular structure . The polarity of Ethyl 4-[(chloroacetyl)amino]benzoate also affects its physical and chemical properties, such as its melting point, boiling point, and solubility .

Scientific Research Applications

Electro-Optical Applications

Ethyl 4-amino benzoate, a close relative of Ethyl 4-[(chloroacetyl)amino]benzoate, has been studied for its potential in electro-optical applications . The crystal growth of this compound and its optical properties have been examined, revealing good transmittance over the visible spectrum . This suggests that Ethyl 4-[(chloroacetyl)amino]benzoate could also have potential in this field.

Non-Linear Optical Applications

The same study also suggested that Ethyl 4-amino benzoate could be a potential candidate for non-linear optical applications . This is due to its non-centrosymmetric crystal structure and good optical transparency .

Proteomics Research

Ethyl 4-[(chloroacetyl)amino]benzoate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein interactions and dynamics.

Synthesis of Benzamides

Although not directly related to Ethyl 4-[(chloroacetyl)amino]benzoate, the synthesis of benzamides could potentially involve this compound . Benzamides are a class of compounds containing a benzene ring and an amide group, which have various applications in medicinal chemistry.

Material Science

The study of the crystal growth, thermal stability, and mechanical properties of Ethyl 4-amino benzoate suggests that Ethyl 4-[(chloroacetyl)amino]benzoate could also be of interest in material science. Its unique properties could make it suitable for use in the development of new materials.

Safety and Hazards

Ethyl 4-[(chloroacetyl)amino]benzoate is a combustible liquid . It should be kept away from heat/sparks/open flames/hot surfaces . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Ethyl 4-[(chloroacetyl)amino]benzoate affords an electroactive conducting copolymer with o-anisidine, via an electrochemical synthesis employing cyclic voltammetry . This suggests potential applications in the field of electroactive materials.

properties

IUPAC Name

ethyl 4-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-2-16-11(15)8-3-5-9(6-4-8)13-10(14)7-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRJEYAQESBSSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288175
Record name ethyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(chloroacetyl)amino]benzoate

CAS RN

26226-72-2
Record name 26226-72-2
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Record name ethyl 4-[(chloroacetyl)amino]benzoate
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Record name 26226-72-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Ethyl 4-[(chloroacetyl)amino]benzoate in the synthesis of new antimicrobial agents?

A1: Ethyl 4-[(chloroacetyl)amino]benzoate serves as a crucial starting material in the synthesis of novel oxazole and thiazole derivatives with potential antimicrobial properties []. The compound contains a reactive chloroacetyl group which readily reacts with urea, thiourea, semicarbazide, and thiosemicarbazide under microwave irradiation. These reactions result in the formation of heterocyclic ring structures, which are known pharmacophores often found in antimicrobial agents.

Q2: What types of analytical techniques were employed to characterize the derivatives synthesized from Ethyl 4-[(chloroacetyl)amino]benzoate?

A2: The synthesized oxazole and thiazole derivatives were characterized using a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry []. These techniques provided information about the functional groups present in the molecules, the arrangement of atoms, and the molecular weight of the synthesized compounds, confirming their successful synthesis.

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